![molecular formula C19H24N4O3S B2537631 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1251575-97-9](/img/structure/B2537631.png)
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione, also known as IPTPD, is a purine derivative that has been synthesized and studied for its potential applications in scientific research. IPTPD is a relatively new compound, and its synthesis and mechanism of action are still being investigated.
Scientific Research Applications
Chemical Structure and Synthesis
The compound 8-(Isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione belongs to a class of purine alkaloids, which are characterized by their diverse and complex chemical structures. These compounds are often derived from natural sources, such as marine organisms or plants, and synthesized through intricate chemical pathways involving multiple steps and specific reagents. For instance, similar purine derivatives have been isolated from the South China Sea gorgonian Subergorgia suberosa, showcasing the natural occurrence and synthetic accessibility of such molecules (Qi, Zhang, & Huang, 2008).
Biological Activities and Potential Applications
The purine core structure, a fundamental scaffold in many biologically active compounds, lends itself to a variety of modifications that can lead to significant biological activities. For example, purine derivatives have been studied for their cytotoxic properties against various cancer cell lines, which indicates potential applications in cancer research and therapy. The modifications at different positions of the purine ring, such as at the 6, 8, or 9 positions, can influence the biological activity and specificity of these compounds towards different biological targets (Qi, Zhang, & Huang, 2008).
properties
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(2-phenoxyethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)9-12-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-11-26-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYXSGZUTUTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione |
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